1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid is a heterocyclic compound that combines the structural features of both pyrazole and indole moieties. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid typically involves multi-step procedures that start with the preparation of the pyrazole and indole intermediates. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Coupling of Pyrazole and Indole: The final step involves coupling the pyrazole and indole intermediates through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-4-boronic acid: This compound is used in Suzuki-Miyaura cross-coupling reactions and has applications in the synthesis of pharmaceuticals and agrochemicals.
1-Methyl-1H-pyrazole-4-boronic acid hydrochloride: Similar to the boronic acid derivative, this compound is used in various organic synthesis reactions and has potential therapeutic applications.
Hydrazine-coupled pyrazoles: These compounds exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities, and are used in the development of new therapeutic agents.
The uniqueness of this compound lies in its combined pyrazole and indole structure, which provides a versatile platform for the development of novel compounds with enhanced biological activities.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-15-7-9(6-14-15)16-8-11(13(17)18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVGUPZNRSIJPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2C=C(C3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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